Product packaging for 9-(4,5-Dihydroxy-6-methyloxan-2-yl)-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione(Cat. No.:CAS No. 26055-63-0)

9-(4,5-Dihydroxy-6-methyloxan-2-yl)-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

Cat. No.: B1666071
CAS No.: 26055-63-0
M. Wt: 486.5 g/mol
InChI Key: KCOULPRVOZDQEL-UHFFFAOYSA-N
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Description

Contextualization within Anthracycline and Angucycline Antibiotics Research

The study of Aquayamycin is situated within the extensive research field of aromatic polyketides, a class of natural products known for their structural complexity and significant pharmacological properties. nih.gov Polyketides are synthesized by organisms through the repetitive condensation of small carboxylic acid units, a process managed by enzymes known as polyketide synthases. nih.gov

Aquayamycin is a prominent member of the angucycline group, which constitutes the largest class of natural products derived from type II polyketide synthases. researchgate.netnih.gov A defining feature of angucyclines is their angularly fused tetracyclic framework based on benz[a]anthracene. nih.gov Aquayamycin itself is often referred to as an "aquayamycin-type" aglycone, meaning it forms the core non-sugar component of many more complex glycosylated angucyclines. nih.govmdpi.com This makes it a central reference point for the classification and study of numerous other antibiotics, including the saquayamycins, urdamycins, and vineomycins, which are essentially glycosylated derivatives of the aquayamycin structure. nih.govnih.gov

While sometimes generally classified as an anthraquinone derivative due to its quinone functionalities, Aquayamycin is distinct from the class of anthracycline antibiotics like doxorubicin. wikipedia.org Anthracyclines possess a linear tetracyclic (anthracene) backbone, whereas angucyclines like Aquayamycin have an angular arrangement. nih.gov However, biosynthetic studies suggest a potential link, with some hypotheses proposing that the angular frame of certain angucyclines may arise from the rearrangement of a linear anthracyclinone intermediate during their formation. researchgate.net The primary research interest in both angucyclines and anthracyclines is fueled by their potent biological activities, which include antibacterial, antiviral, and anticancer properties. nih.govnih.gov

Historical Perspective of Aquayamycin Research

The scientific investigation of Aquayamycin spans several decades, marked by key discoveries that have progressively deepened the understanding of its chemistry and biology. The timeline of this research illustrates the evolution of natural product science, from initial isolation and characterization to complex total synthesis and biosynthetic pathway elucidation.

The journey began in the late 1960s with the discovery of a new bioactive pigment. This was followed by the crucial elucidation of its complex structure in 1970. epa.govnih.gov The subsequent decades saw the isolation of a multitude of related compounds, revealing that nature uses the aquayamycin core as a building block for a wide variety of antibiotics. nih.govnih.gov A significant milestone was achieved in 2000 with the first laboratory synthesis of the molecule, a feat that was followed by a more efficient method in 2016. nih.govresearchgate.net Today, research continues with the discovery of new derivatives from unique ecological niches and the application of modern genetic techniques to understand and engineer their biosynthesis. nih.govresearchgate.net

YearKey Research MilestoneSignificance
1968 Isolation of Aquayamycin from Streptomyces misawanensis. nih.govFirst identification of the compound as a new antibiotic pigment with activity against bacteria and cancer cells. medchemexpress.comnih.gov
1970 Elucidation of the chemical structure. epa.govnih.govEstablished the novel benz[a]anthracene framework, defining it as a new class of natural product. epa.gov
1980s Discovery of saquayamycins and other related glycosides. nih.govjst.go.jpRevealed that Aquayamycin is a central aglycone for a large family of angucycline antibiotics. nih.govnih.gov
1990s Biosynthetic studies of related compounds like urdamycins. acs.orgacs.orgProvided insights into the genetic and enzymatic pathways responsible for constructing the angucycline core. nih.gov
2000 First total synthesis of Aquayamycin by Suzuki and coworkers. researchgate.netConfirmed the proposed structure and provided a chemical route to produce the molecule and its analogs in the lab.
2016 Report of a new, more efficient total synthesis by Toshima's group. nih.govelsevierpure.comOffered a more practical pathway for synthesizing aquayamycin-type antibiotics for further study. nih.gov
2020 Isolation of baikalomycins from a Lake Baikal-derived Streptomyces. nih.govnih.govDemonstrated that unique ecosystems continue to be a source of novel aquayamycin derivatives with interesting biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26O10 B1666071 9-(4,5-Dihydroxy-6-methyloxan-2-yl)-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione CAS No. 26055-63-0

Properties

CAS No.

26055-63-0

Molecular Formula

C25H26O10

Molecular Weight

486.5 g/mol

IUPAC Name

9-(4,5-dihydroxy-6-methyloxan-2-yl)-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C25H26O10/c1-10-19(28)14(26)7-15(35-10)11-3-4-12-17(20(11)29)21(30)13-5-6-24(33)9-23(2,32)8-16(27)25(24,34)18(13)22(12)31/h3-6,10,14-15,19,26,28-29,32-34H,7-9H2,1-2H3

InChI Key

KCOULPRVOZDQEL-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=C[C@]5([C@@]4(C(=O)C[C@](C5)(C)O)O)O)O)O)O

Canonical SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)CC(C5)(C)O)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aquayamycin

Origin of Product

United States

Discovery and Isolation Methodologies of Aquayamycin

Microbial Sources and Biodiversity

The primary source of Aquayamycin and its related compounds is the bacterial genus Streptomyces, which is renowned for its prolific capacity to produce a wide array of secondary metabolites, including over two-thirds of clinically useful antibiotics of natural origin. The biodiversity of Streptomyces spans terrestrial, marine, and even extreme environments, each offering unique strains that produce novel chemical entities.

Streptomyces are Gram-positive, filamentous bacteria found ubiquitously in soil and marine sediments. Their complex life cycle and large genomes encode numerous biosynthetic gene clusters responsible for the production of compounds like Aquayamycin.

The initial discovery and isolation of angucycline antibiotics, including those of the Aquayamycin group, originated from terrestrial microorganisms. Soil is a rich reservoir for Streptomyces, and screening programs have successfully identified numerous producing strains from diverse terrestrial habitats. For instance, Saquayamycins, which share the core Aquayamycin aglycone, have been isolated from Streptomyces sp. PAL114, a strain sourced from Saharan soil in Ghardaïa, Algeria nih.gov. Another example includes the isolation of novel Saquayamycins from Streptomyces sp. KY40-1, which was isolated from the Appalachian foothills in Kentucky scispace.com. These findings underscore the importance of terrestrial environments as a traditional and ongoing source of Aquayamycin-type compounds.

Compound GroupProducing StrainTerrestrial SourceReference
Saquayamycins A and CStreptomyces sp. PAL114Saharan soil, Ghardaïa, Algeria nih.gov
Saquayamycins G-KStreptomyces sp. KY40-1Appalachian foothills, Kentucky, USA scispace.com

In recent decades, the marine environment has been recognized as a significant and relatively untapped source of novel microbial diversity and bioactive natural products. Marine sediments, in particular, harbor unique Streptomyces species that have adapted to high salinity, low temperatures, and high pressure. These adaptations can lead to the production of unique secondary metabolites. Research has shown that marine sediment-derived Streptomyces are also prolific producers of angucycline natural products researchgate.net. Specifically, Saquayamycin (B1681451) B, an analogue of Aquayamycin, has been isolated from Streptomyces strains derived from deep-sea sediments researchgate.net. The exploration of marine actinobacteria continues to be a promising strategy for the discovery of new Aquayamycin derivatives researchgate.netfrontiersin.org.

Extreme environments, such as the ancient and deep Lake Baikal, represent a unique ecological niche for discovering novel microorganisms with specialized metabolic capabilities nih.govdoaj.org. A notable discovery in this area is the isolation of new Aquayamycin-type angucyclines, named Baikalomycins A, B, and C nih.govdoaj.org. These compounds were isolated from Streptomyces sp. strain IB201691-2A, which was found living in association with the Lake Baikal endemic mollusk Benedictia baicalensis nih.govdoaj.org. The Baikalomycins feature a modified Aquayamycin structure, highlighting how extremophilic organisms can be a source of novel chemical diversity within known compound families nih.govdoaj.org. The producing strain was also found to accumulate known shunt products Rabelomycin (B1204765) and 5-hydroxy-rabelomycin nih.gov.

Isolated CompoundProducing StrainSource Organism/EnvironmentLocation
Baikalomycin AStreptomyces sp. IB201691-2AEndemic mollusk Benedictia baicalensisLake Baikal
Baikalomycin BStreptomyces sp. IB201691-2AEndemic mollusk Benedictia baicalensisLake Baikal
Baikalomycin CStreptomyces sp. IB201691-2AEndemic mollusk Benedictia baicalensisLake Baikal

The identification of Streptomyces strains capable of producing Aquayamycin involves a combination of classical and molecular techniques. Initially, strains are isolated from environmental samples and cultivated on selective agar media. Colonies exhibiting the typical morphology of actinobacteria (e.g., dry, chalky appearance with aerial and substrate mycelia) are selected for further study nih.gov.

A crucial step in identification is screening for biological activity. Crude extracts from the cultured isolates are tested against a panel of microorganisms using methods like the disk diffusion assay nih.gov. Strains that show significant inhibition zones, particularly against Gram-positive bacteria like Bacillus subtilis, are prioritized for chemical analysis nih.gov.

Modern identification relies on molecular methods, primarily the sequencing of the 16S rRNA gene. This gene is a highly conserved phylogenetic marker that allows for the accurate classification of the isolate to the genus level, confirming it as Streptomyces nih.gov. The resulting sequence is compared against public databases for definitive identification nih.govmdpi.com.

TechniquePurposeExample Application
Morphological AnalysisPreliminary identification based on colony appearance (e.g., spores, pigment production).Observation of white spores and dark-brown pigment in Streptomyces sp. IB201691-2A. nih.gov
Bioactivity Screening (Disk Diffusion)To detect the production of antimicrobial compounds in culture extracts.Testing extracts against Bacillus subtilis to find active strains. nih.gov
16S rRNA Gene SequencingPhylogenetic analysis for definitive genus and species-level identification.Confirmation of isolates as belonging to the genus Streptomyces. nih.govmdpi.com

Streptomyces Species as Primary Producers

Advanced Isolation Techniques in Natural Product Chemistry

The process typically begins with large-scale fermentation of the Streptomyces strain in a suitable liquid medium to maximize the production of the desired compound nih.gov. Following fermentation, the culture broth is separated from the mycelia. The bioactive compounds are then extracted from the filtered broth using an organic solvent, such as ethyl acetate or dichloromethane, in which the target compounds are soluble nih.govnih.gov. The organic solvent is subsequently removed under reduced pressure to yield a crude extract.

This crude extract is then subjected to various chromatographic techniques for purification. A common initial step is size-exclusion chromatography, using a resin like Sephadex LH-20, to separate compounds based on their molecular size nih.gov. Further purification is almost always necessary and is typically achieved using High-Performance Liquid Chromatography (HPLC), often on a silica gel or reversed-phase column nih.govfrontiersin.org. Fractions are collected and tested for purity and activity, and those containing the pure compound are combined and concentrated to yield the final isolated product. The structure of the purified compound is then elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy nih.gov.

TechniquePrincipleRole in Isolation Workflow
Solvent ExtractionPartitioning of compounds between immiscible liquids based on polarity.Initial recovery of bioactive compounds from the fermentation broth into a crude extract. nih.govnih.gov
Size-Exclusion ChromatographySeparation of molecules based on their size (molecular weight).Fractionation of the crude extract to remove very large or very small impurities. nih.gov
High-Performance Liquid Chromatography (HPLC)High-resolution separation based on polarity or other chemical properties.Final purification of the target compound to a high degree of purity. nih.gov

Activity-Guided Isolation Approaches

Activity-guided isolation is a classical and effective strategy for discovering novel bioactive natural products. This method relies on the biological activity of the compounds to direct the fractionation and purification process. The fundamental workflow involves extracting metabolites from a microbial culture, followed by chromatographic separation into fractions. Each fraction is then tested for a specific biological activity (e.g., antimicrobial, anticancer), and the most active fractions are selected for further purification until a pure, active compound is isolated.

In the context of aquayamycin-type angucyclines, this approach has been highly successful. For instance, the discovery of baikalomycins A-C from Streptomyces sp. IB201691-2A, a strain isolated from a Lake Baikal endemic mollusk, was the result of an activity-guided screening. nih.govnih.gov The crude extract of the Streptomyces strain was tested for biological activity using a disk diffusion assay against various bacteria and yeast, including Bacillus subtilis and Saccharomyces cerevisiae. nih.gov The observation of significant inhibition zones guided the subsequent large-scale fermentation, extraction with ethyl acetate, and purification using size-exclusion and other chromatographic techniques to yield the pure, active baikalomycins. nih.gov

Similarly, the isolation of novel antimicrobial compounds from Streptomyces sp. KN37 utilized activity-guided fractionation to purify compounds with strong bioactivity from the fermentation broth. nih.gov This general methodology, which links chemical separation directly to biological function, ensures that the efforts are focused on isolating compounds with therapeutic potential. researchgate.netmdpi.commdpi.com

Metabolomic and Molecular Networking Strategies

Modern approaches have incorporated advanced analytical and computational tools to accelerate the discovery process. Metabolomics, which involves the comprehensive analysis of metabolites in a biological sample, combined with molecular networking, has become a powerful strategy for the high-throughput characterization of natural products. nih.govnih.gov

This strategy utilizes Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to generate fragmentation data for all detectable molecules in a crude extract. nih.govboku.ac.at The resulting MS/MS spectra are then organized into "molecular networks" using platforms like the Global Natural Product Social Molecular Networking (GNPS). nih.govnih.govsemanticscholar.org In this network, molecules with similar chemical structures exhibit similar fragmentation patterns and are therefore grouped together in clusters. boku.ac.atsemanticscholar.org

This approach allows for rapid dereplication—the early identification of known compounds—by matching spectral data against extensive libraries. semanticscholar.org For aquayamycin-type compounds, a researcher could analyze a crude extract from a Streptomyces strain and quickly identify clusters corresponding to the angucycline chemical family. By comparing the mass and fragmentation patterns to known angucyclines like aquayamycin or urdamycin in the database, known compounds can be flagged, and novel, structurally related analogues can be prioritized for targeted isolation. This method significantly streamlines the discovery pipeline by identifying the chemical diversity of an extract before extensive purification is undertaken. mdpi.com

Targeted Isolation from Complex Mixtures

The insights gained from metabolomics and molecular networking directly inform a targeted isolation strategy. Once a potentially novel or interesting aquayamycin analogue is identified within a molecular network, its specific mass-to-charge ratio (m/z) and retention time from the initial LC-MS analysis are known.

This information allows for the targeted fractionation of the crude extract. Instead of relying solely on bioactivity assays for every fraction, researchers can track the specific molecule of interest throughout the purification process using its mass signature. Techniques like preparative High-Performance Liquid Chromatography (HPLC) can be precisely programmed to collect the fraction containing the target compound.

For example, after analyzing the crude extract of Streptomyces sp. IB201691-2A with high-resolution LC-MS, researchers were able to dereplicate and identify known shunt products like rabelomycin. nih.gov This initial analysis also revealed the presence of other peaks with absorption spectra characteristic of angucyclines, which were then targeted for isolation, leading to the characterization of the novel baikalomycins. nih.gov This data-driven approach is more efficient than traditional blind fractionation and increases the probability of successfully isolating desired low-abundance compounds from highly complex mixtures.

Co-occurrence and Isolation of Aquayamycin-Type Congeners

Aquayamycin is rarely produced in isolation. Fermentation of producer organisms, typically from the genus Streptomyces, often yields a suite of structurally related analogues and congeners. These compounds share the characteristic angucycline core but differ in their glycosylation patterns or modifications to the aglycone.

Saquayamycins

The saquayamycins (A, B, C, and D) are a well-known group of aquayamycin-type antibiotics. wikipedia.orgwikipedia.org They were first isolated from the culture broth of Streptomyces nodosus MH190-16F3. nih.gov Structurally, they are glycosides of aquayamycin, meaning they share the same aglycone but have different sugar moieties attached. nih.govmedkoo.com Their co-isolation highlights the promiscuity of the glycosyltransferase enzymes involved in the biosynthetic pathway, which can attach different sugar combinations to the aquayamycin core. Among the aquayamycin-group antibiotics, the saquayamycins are most closely related to vineomycin A1. nih.gov

Baikalomycins

More recently, baikalomycins A, B, and C were isolated from a Lake Baikal-derived Streptomyces strain. nih.govnih.gov These compounds are also new members of the aquayamycin family. The structure elucidation showed that baikalomycin A is a modified aquayamycin, featuring a β-d-amicetose sugar and two additional hydroxyl groups at unusual positions (6a and 12a) of the aglycone. nih.govnih.gov Baikalomycins B and C possess the same modified aglycone but have different second sugars, α-l-amicetose and α-l-aculose, respectively. nih.govnih.gov Their discovery underscores the potential of exploring unique ecosystems for novel chemical diversity within established natural product families.

Urdamycins and Related Angucyclines

The urdamycins represent another major group of angucycline antibiotics that are biosynthetically related to aquayamycin. Urdamycins A through F were isolated from Streptomyces fradiae Tü 2717. nih.gov The structural connection is profound: the aglycone of urdamycin A, known as urdamycinone A, is identical to aquayamycin. nih.govuky.edu This indicates that aquayamycin is a key intermediate in the biosynthesis of more complex angucyclines like the urdamycins. uky.eduuky.edu

During the isolation of both aquayamycin-type and urdamycin-type compounds, other related angucyclines are often found. A common example is rabelomycin, a known shunt product in angucycline biosynthesis, which was co-isolated with baikalomycins and vineomycins. nih.gov The co-occurrence of these varied structures provides valuable insights into the biosynthetic pathways and the enzymatic machinery that generates this chemical diversity.

Table of Co-occurring Aquayamycin Congeners

Congener GroupProducing OrganismKey Structural Relationship to AquayamycinReference(s)
Saquayamycins Streptomyces nodosusGlycosides of the aquayamycin aglycone wikipedia.orgnih.gov
Baikalomycins Streptomyces sp.Possess a modified aquayamycin aglycone with additional hydroxyl groups nih.govnih.gov
Urdamycins Streptomyces fradiaeUrdamycin A contains aquayamycin as its aglycone (urdamycinone A) nih.govresearchgate.net
Rabelomycin Streptomyces sp.A common biosynthetic shunt product found alongside aquayamycin-type compounds nih.gov

Other Aquayamycin Analogues (e.g., Vineomycinone B2, Rabelomycin)

Aquayamycin, a notable member of the angucycline class of antibiotics, shares its fundamental chemical architecture with a variety of other naturally occurring compounds. Among these are Vineomycinone B2 and Rabelomycin, which are considered analogues of Aquayamycin. These compounds have been the subject of scientific investigation due to their structural similarities and potential biological activities. Their discovery and the methods developed for their isolation are crucial for further research into this family of natural products.

Vineomycinone B2

Vineomycinone B2 is recognized as the aglycon component of Vineomycin B2, an antibiotic isolated from the marine actinomycete Streptomyces sp. A6H researchgate.net. The discovery of Vineomycinone B2 is intrinsically linked to the study of its parent glycoside.

Discovery and Isolation:

Initial investigations into the metabolites of Streptomyces sp. A6H led to the isolation of Vineomycin A1 and B2 from the culture broth researchgate.net. To elucidate the structure of these complex molecules, researchers employed hydrolysis and methanolysis of the fermentation extract. This process cleaved the sugar moieties from the aglycon, resulting in the isolation and characterization of several compounds, including Aquayamycin and Vineomycinone B2 researchgate.net. The structural determination of Vineomycinone B2 was accomplished through spectroscopic analysis. While not directly isolated as a primary metabolite in this context, its generation through the degradation of Vineomycin B2 was a key step in understanding the chemical diversity of this class of compounds doi.org. The total synthesis of Vineomycinone B2 methyl ester has also been a significant area of research, further confirming its structure nih.gov.

Table 1: Chemical Data for Vineomycinone B2

Property Value
Classification Angucycline, Aglycon
Source Organism Derived from Streptomyces sp. A6H
Method of Obtention Hydrolysis and methanolysis of Vineomycin B2 fermentation extract researchgate.net

| Key Structural Feature | Aglycon core of Vineomycin B2 |

Rabelomycin

Rabelomycin is another significant analogue of Aquayamycin, first identified as a new benz[a]anthraquinone antibiotic jst.go.jp. It is a product of microbial fermentation and has been a focus of biosynthetic and synthetic studies.

Discovery and Isolation:

Rabelomycin was first discovered and isolated from the fermentation broths of Streptomyces olivaceus ATCC 21,549 jst.go.jpgoogle.com. The isolation procedure involved a multi-step extraction and purification process. The initial step was the cultivation of the Streptomyces olivaceus strain in an aqueous nutrient medium under aerobic conditions google.com. Following fermentation, the mycelium and the fermentation broth were separated by filtration. Rabelomycin was then extracted from the filter cake using methanol. The methanolic extract was evaporated, and the resulting aqueous residue was combined with the culture filtrate google.com.

This pooled mixture was subsequently extracted with ethyl acetate. The concentrated ethyl acetate extract, a syrupy residue, was then subjected to counter-current distribution using a solvent system of methanol, water, and hexane. The active fractions from this process were collected and evaporated to dryness to yield crude Rabelomycin google.com. Further purification of the crude product was achieved through chromatography on DEAE-cellulose, followed by chromatography on silica gel. The final step in obtaining pure Rabelomycin was recrystallization from a benzene-methanol mixture google.com. The structure of Rabelomycin was determined using techniques such as infrared and nuclear magnetic resonance spectroscopy.

Table 2: Chemical Data for Rabelomycin

Property Value
Chemical Formula C₁₉H₁₄O₆ google.com
Classification Benz[a]anthraquinone antibiotic jst.go.jp
Source Organism Streptomyces olivaceus ATCC 21,549 jst.go.jpgoogle.com
Appearance Yellow crystalline solid google.com

| Solubility | Soluble in alkanols, acetone, and chloroform; insoluble in water and petroleum ether google.com |

Elucidation of Aquayamycin Biosynthesis

Polyketide Synthase (PKS) Pathways in Aquayamycin Assembly

Angucyclines are aromatic polyketides, a class of natural products constructed by Type II PKS enzymes. mdpi.comf1000research.com These multi-enzyme complexes assemble the characteristic polycyclic framework from simple acyl-CoA precursors. nih.govresearchgate.net

The formation of the Aquayamycin core begins with a Type II Polyketide Synthase (PKS) system. mdpi.comnih.gov These systems are multi-enzyme complexes composed of discrete, monofunctional proteins that work together iteratively. nih.govresearchgate.net The process is initiated by a "minimal PKS" set of enzymes, which includes a ketosynthase (KSα), a chain length factor (CLF or KSβ), and an acyl carrier protein (ACP). nih.govf1000research.com

The biosynthesis of the angucycline core starts with a starter unit, typically acetyl-CoA, which is loaded onto the ACP. nih.govf1000research.com The carbon chain is then extended through the sequential addition of nine malonyl-CoA extender units. nih.gov This series of decarboxylative Claisen condensations, catalyzed by the KSα-CLF heterodimer, results in a linear decaketide chain (a 20-carbon chain) tethered to the ACP. nih.govnih.gov Once the full-length poly-β-keto chain is formed, it undergoes a series of regiospecific cyclization and aromatization reactions, guided by associated cyclase and aromatase enzymes, to form the foundational angular benz[a]anthracene skeleton characteristic of angucyclines. mdpi.comnih.govresearchgate.net

Studies of various angucyclines have revealed two primary pathways for the formation of the final benz[a]anthracene framework from the initial polyketide chain. nih.govmdpi.comnih.gov

Direct Cyclization Route: This is the most common pathway for angucycline biosynthesis. mdpi.comnih.gov The linear decaketide intermediate folds in a specific manner, undergoing a series of intramolecular aldol (B89426) condensations and aromatizations to directly yield the angularly fused tetracyclic benz[a]anthracene core. mdpi.comnih.gov This route is observed in the biosynthesis of well-known angucyclines like landomycins and vineomycins. mdpi.comnih.gov

Anthracyclinone Intermediate Route: A less common but significant alternative pathway involves a different folding pattern of the decaketide chain, leading to the formation of a linearly-fused tetracyclic anthracyclinone intermediate. nih.govnih.gov This intermediate then undergoes a crucial rearrangement. This transformation is believed to involve an oxidative cleavage of a carbon-carbon bond (e.g., between C-10a and C-11) by a specific enzyme, possibly a Baeyer-Villiger oxygenase, followed by a reconnection of the carbon framework (e.g., between C-3 and C-11) to establish the characteristic angular benz[a]anthracene backbone. nih.gov This rearrangement from an anthracycline-type intermediate has been identified in the biosynthesis of other angucyclinones, such as PD116198 and BE-7585A. nih.govnih.gov

Post-Polyketide Synthase Tailoring Enzymes

After the formation of the angucyclinone core, a variety of "tailoring" enzymes introduce further structural diversity. nih.govnih.govrsc.org These post-PKS modifications, including hydroxylations and glycosylations, are critical for the biological activity of the final Aquayamycin molecule. nih.gov

Oxidoreductases, particularly oxygenases, play a crucial role in the maturation of the Aquayamycin aglycone (the non-sugar portion). nih.gov Isotope-labeling studies on the closely related urdamycins have provided insight into these processes. For instance, experiments using an ¹⁸O₂ atmosphere confirmed that the oxygen atom at the C-12b position is introduced by a monooxygenase. nih.gov The gene cluster for urdamycin A contains genes, such as urdE and urdM, that encode for oxygenases capable of carrying out such oxidative modifications on the polyketide backbone. nih.gov Gene deletion experiments have confirmed that these enzymes are essential for the production of the final angucycline, and their absence leads to the accumulation of earlier, unmodified intermediates like rabelomycin (B1204765). nih.gov These enzymes are responsible for installing hydroxyl groups at specific positions and modifying the oxidation state of the rings, contributing to the final chemical architecture of Aquayamycin.

A defining feature of Aquayamycin-type angucyclines is the presence of one or more oligosaccharide chains attached to the aglycone. mdpi.comnih.gov These sugar moieties are attached by a class of enzymes known as glycosyltransferases (GTs). nih.govmdpi.com GTs catalyze the transfer of a sugar moiety from an activated donor, such as a nucleoside diphosphate (B83284) (NDP)-sugar, to the aglycone acceptor molecule. mdpi.com

In the biosynthesis of urdamycin, a process closely related to that of Aquayamycin, the enzyme UrdGT2 is responsible for the first glycosylation step. It transfers a d-olivose moiety to an aquayamycin-like aglycone. nih.govresearchgate.net Subsequent glycosylation steps are carried out by other GTs, which can add further sugars like L-rhodinose to build up the oligosaccharide chain. nih.govresearchgate.net The number, type, and linkage of these sugars, dictated by the specificity of the glycosyltransferases in the biosynthetic gene cluster, are major determinants of the structural diversity and biological activity within the aquayamycin family of natural products. mdpi.comnih.gov

The sugar units attached to the Aquayamycin core are often deoxy sugars, which lack one or more hydroxyl groups. wikipedia.orgnih.gov These sugars must be synthesized by a dedicated pathway before they can be attached by glycosyltransferases. nih.gov The biosynthesis of these deoxy sugars typically starts from a common precursor, D-glucose-1-phosphate. nih.gov

Analysis of related biosynthetic gene clusters, such as those for landomycin and baikalomycin, reveals a conserved set of enzymes for this process. nih.govmdpi.com

Activation: An NDP-hexose synthase (e.g., LanG) first converts D-glucose-1-phosphate to an activated form like TDP-D-glucose. nih.gov

Dehydration: An NDP-hexose-4,6-dehydratase (e.g., LanH) then removes a water molecule to create a key intermediate, TDP-4-keto-6-deoxy-D-glucose. nih.gov

Tailoring: This intermediate is then further modified by a series of ketoreductases, epimerases, and sometimes aminotransferases to produce the final activated deoxy sugars, such as NDP-D-olivose or NDP-L-rhodinose, required for glycosylation. nih.govnih.govresearchgate.net

This pathway ensures a ready supply of the specific deoxy sugar building blocks needed by the glycosyltransferases to decorate the angucycline core.

Data Tables

Table 1: Key Enzymes in Aquayamycin Biosynthesis

Enzyme ClassSpecific Enzyme Examples (from related pathways)Function in Biosynthesis
Type II Polyketide Synthase UrdA (KSα), UrdB (CLF), UrdC (ACP)Catalyzes the iterative condensation of malonyl-CoA units to form the initial decaketide backbone. nih.govnih.gov
Cyclase/Aromatase UrdFGuides the proper folding and aromatization of the polyketide chain to form the angucyclinone core. nih.gov
Oxidoreductase UrdE, UrdM (Oxygenases)Introduce hydroxyl groups and perform other oxidative modifications on the aglycone core, such as at the C-12b position. nih.gov
Glycosyltransferase UrdGT2, SqnGT2Attach activated deoxy sugar units (e.g., d-olivose, l-rhodinose) to the aglycone at specific positions. nih.govmdpi.comacs.org
Deoxy Sugar Biosynthesis Enzymes LanG (NDP-hexose synthase), LanH (NDP-hexose-4,6-dehydratase)Synthesize the activated NDP-deoxy sugars (e.g., TDP-4-keto-6-deoxy-D-glucose) from primary metabolites like glucose-1-phosphate. nih.gov

Glycosyltransferases and Oligosaccharide Chain Elaboration

Genomic Analysis of Aquayamycin Biosynthetic Gene Clusters

Genomic analysis is a cornerstone for understanding the biosynthesis of complex natural products like aquayamycin. Advances in sequencing technology and bioinformatics have enabled the identification and characterization of the biosynthetic gene clusters (BGCs) responsible for producing these compounds. frontiersin.orgnih.gov Angucyclines, as a class, are known to be synthesized by type II polyketide synthase (PKS) systems, and their BGCs are typically large, often exceeding 40 kb. nih.gov Analysis of these clusters reveals not only the core PKS genes but also a suite of tailoring enzymes responsible for cyclization, oxidation, and, crucially, glycosylation, which generates the structural diversity seen in aquayamycin and its analogues. nih.govnih.gov Comparative genomic analysis between different angucycline-producing strains shows that while the core gene sets are highly conserved, the tailoring enzymes, particularly glycosyltransferases, exhibit significant variation, accounting for the diverse glycosylation patterns observed in nature. nih.govnih.gov

The identification of BGCs for aquayamycin and related angucyclines relies heavily on genome mining. nih.govfrontiersin.org This process uses bioinformatics tools, such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell), to scan the sequenced genomes of producing organisms, typically from the genus Streptomyces, for genes homologous to known natural product biosynthetic genes. nih.govspringernature.comnih.gov Since angucyclines are aromatic polyketides, searches are directed at identifying type II PKS systems. nih.gov These systems are characterized by a set of genes encoding a minimal PKS (ketosynthase α, ketosynthase β, and an acyl carrier protein) and other associated enzymes. nih.gov

Once a putative BGC is located, its boundaries are defined, and the open reading frames (ORFs) within it are annotated based on sequence similarity to genes with known functions in public databases like GenBank and MIBiG (Minimum Information about a Biosynthetic Gene cluster). nih.govfrontiersin.org For example, the gene cluster for baikalomycins, a group of aquayamycin-type angucyclines, was successfully identified through genome mining of Streptomyces sp. IB201691-2A. nih.gov Similarly, mining the genome of Streptomyces sp. DSM5940 led to the discovery of the napsamycin BGC by using probes derived from a related cluster found in another strain. nih.govresearchgate.net This approach has proven highly effective, revealing that the genetic potential for producing these compounds is widespread and that many BGCs remain uncharacterized, hinting at a larger diversity of natural products yet to be discovered. nih.govnih.gov

Following the identification of a BGC, the next critical step is to determine the function of the individual genes within it. nih.gov This is typically achieved through a combination of gene deletion and heterologous expression experiments. nih.govresearchgate.net By systematically inactivating or "knocking out" a specific gene in the native producer or in a heterologous host, researchers can observe the effect on the production of the final compound. nih.gov If production ceases or an intermediate accumulates, it provides strong evidence for the gene's role in the biosynthetic pathway. acs.org

For instance, in the study of baikalomycins, deletion experiments were used to assign the functions of the three glycosyltransferase enzymes involved in decorating the aglycone. nih.govresearchgate.net Similarly, the inactivation of the urdGT2 gene in the urdamycin BGC, which encodes a C-glycosyltransferase, resulted in the formation of novel urdamycin derivatives lacking the D-olivose sugar, directly confirming the gene's function. acs.org The characterization of the balmoralmycin (B1251008) BGC also involved CRISPR/dCas9-assisted gene knockdown to validate the roles of the PKS systems and enzymes responsible for generating the deoxysugar and fatty acid moieties. nih.gov These genetic manipulations, coupled with chemical analysis of the resulting metabolites, are essential for building a complete picture of the biosynthetic pathway. nih.govnih.gov

The production of secondary metabolites like aquayamycin is a tightly controlled process governed by regulatory genes located within or near the BGC. nih.govfrontiersin.org These genes encode transcriptional regulators that can act as activators or repressors, turning the expression of the biosynthetic genes "on" or "off" in response to specific cellular or environmental signals. youtube.com In many Streptomyces species, these regulators belong to families such as LAL (Large ATP-binding regulators of the LuxR family) or TetR/AraC. nih.govnih.gov

Analysis of the baikalomycin (bai) gene cluster identified two putative regulatory genes, baiR1 and baiR2. nih.gov The baiR1 gene product shows high similarity to LndI, a known transcriptional activator for landomycin E biosynthesis, suggesting it plays a positive regulatory role. nih.gov The baiR2 gene encodes a TetR family regulator, which often controls the expression of antibiotic transporter genes. nih.gov The importance of such regulators is highlighted in studies of other antibiotics; for example, the deletion of regulatory genes rapH and rapG in the rapamycin (B549165) BGC completely abolished antibiotic production, confirming their essential role as positive regulators. nih.gov Overexpression of these regulatory genes, in turn, can lead to a significant increase in antibiotic yield, making them key targets for industrial strain improvement. nih.gov

Biosynthetic Engineering and Pathway Manipulation

Heterologous expression has become a powerful and indispensable tool for studying and producing aquayamycin and other natural products. nih.gov This strategy involves cloning the entire BGC from its native, often slow-growing or genetically intractable, producer strain into a well-characterized and easily manipulated host organism. nih.govnih.gov This approach overcomes limitations of low compound titers in the original strain and enables the activation of "silent" BGCs that are not expressed under standard laboratory conditions. nih.gov

Streptomyces species such as S. albus J1074 and S. coelicolor M1152/M1154 are commonly used as heterologous hosts due to their established genetic tools and their ability to provide the necessary precursors for polyketide biosynthesis. nih.govnih.gov The successful heterologous expression of the baikalomycin gene cluster in S. albus J1074 not only confirmed the identity of the BGC but also allowed for subsequent gene deletion experiments to elucidate glycosylation steps. nih.govresearchgate.net Similarly, the napsamycin gene cluster was heterologously expressed in S. coelicolor M1154, resulting in the production of napsamycins and related mureidomycins. nih.govresearchgate.net These expression systems are crucial for functional genomics, for elucidating biosynthetic pathways, and for engineering novel derivatives of aquayamycin through pathway manipulation. acs.orgnih.gov

Table 1: Compound Names Mentioned in the Article

Compound Name Class
Aquayamycin Angucycline
Baikalomycins Angucycline
Balmoralmycin Angucycline
Landomycin E Angucycline
Mureidomycins Uridylpeptide Antibiotic
Napsamycins Uridylpeptide Antibiotic
Rapamycin Macrolide Polyketide
Saquayamycins Angucycline

Table 2: Examples of Genes in Aquayamycin-type Biosynthetic Gene Clusters

Gene Name Putative Function Organism/Cluster Reference
baiR1 Transcriptional Regulator (LAL family) Streptomyces sp. IB201691-2A (Baikalomycin) nih.gov
baiR2 Transcriptional Regulator (TetR family) Streptomyces sp. IB201691-2A (Baikalomycin) nih.gov
sqnGT1-3 Glycosyltransferases Saquayamycin (B1681451) BGC nih.gov
urdGT2 C-Glycosyltransferase Urdamycin BGC acs.org
rapH Transcriptional Activator (LAL family) Streptomyces hygroscopicus (Rapamycin) nih.gov

Gene Deletion and Overexpression Studies for Pathway Elucidation

Genetic manipulation, specifically the targeted deletion and overexpression of genes within the biosynthetic gene cluster, is a cornerstone technique for deciphering the function of individual enzymes in the aquayamycin assembly line. By observing the metabolic outcome of these genetic alterations, researchers can assign roles to specific genes.

In studies of the closely related urdamycin biosynthetic pathway in Streptomyces fradiae Tü2717, which shares a common aglycone with aquayamycin, bioinformatics identified urdE and urdM as candidate genes for oxidative modifications. An in-frame deletion of urdM led to the complete cessation of urdamycin A production. Instead, the mutant strain predominantly accumulated rabelomycin and a small quantity of urdamycin L, identifying these as shunt products of the main pathway. nih.gov This experiment demonstrated that the UrdM enzyme is critical for a key oxidative step.

Similarly, investigations into the baikalomycin biosynthetic gene cluster (a type of aquayamycin) in Streptomyces sp. IB201691-2A have utilized gene deletion to understand the roles of its three glycosyltransferase genes. nih.gov These enzymes are responsible for attaching the characteristic sugar moieties to the angucycline core. Deletion experiments allow scientists to determine the function of each glycosyltransferase, revealing which enzyme attaches which sugar and in what sequence, thereby clarifying the steps involved in decorating the baikalomycin aglycone. nih.gov

Overexpression of regulatory genes can also reveal crucial information. In Streptomyces, the introduction of an extra copy of certain gene clusters, such as the ram cluster, can accelerate development and secondary metabolite production, indicating a dose-dependent effect of these regulatory elements. nih.gov While not directly demonstrated on the aquayamycin cluster, this principle is widely applicable. For instance, overexpressing positive regulatory genes within the aquayamycin cluster could potentially increase yields, while overexpressing tailoring enzymes in a host that produces a different angucycline could lead to novel hybrid compounds.

Table 1: Examples of Gene Deletion Studies in Angucycline Biosynthesis

Gene Modification Organism Resulting Product Profile Inferred Gene Function Citation
urdM Deletion Streptomyces fradiae Tü2717 Abolished urdamycin A production; accumulation of rabelomycin and urdamycin L. Critical oxygenase for the main biosynthetic pathway. nih.govnih.gov
phoRP Deletion Streptomyces isolate WAC07094 Constitutive saquayamycin production and sqnR expression, bypassing density-dependent repression. Part of a two-component system that represses the pathway-specific activator sqnR at high cell density. nih.govasm.org
Glycosyltransferase Genes (bai cluster) Deletion Streptomyces sp. IB201691-2A (expressed in S. albus) Altered glycosylation patterns of baikalomycins. Step-wise attachment of specific deoxy sugars to the aglycone. nih.gov

Combinatorial Biosynthesis for Novel Aquayamycin Analogues

Combinatorial biosynthesis is a powerful strategy that leverages the modular nature of polyketide biosynthetic pathways to create novel chemical structures. nih.govrsc.org This is achieved by combining genes from different pathways, often from different organisms, to generate "unnatural" natural products. nih.gov The inherent flexibility of some biosynthetic enzymes, particularly glycosyltransferases, is key to this approach. nih.gov

The generation of new aquayamycin-type analogues can be accomplished by engineering the glycosylation steps. The angucycline scaffold can be decorated with a variety of sugar chains, and these decorations are critical for biological activity. nih.gov By introducing glycosyltransferase genes from other antibiotic pathways into an aquayamycin-producing strain, it is possible to attach different sugar moieties to the aquayamycin core. For example, genes from the oleandomycin (B1677203) biosynthetic pathway in S. antibioticus, which are responsible for making L-olivose, L-oleandrose, and L-rhamnose, have been successfully co-expressed with the elloramycin (B1244480) pathway genes in S. albus to produce new hybrid anthracyclines. A similar strategy could be applied to the aquayamycin pathway.

Another approach involves altering the polyketide backbone itself. Early research into combinatorial biosynthesis established rules for engineering novel aromatic polyketides by mixing and matching polyketide synthase (PKS) components. nih.gov For instance, directing the biosynthesis pathways of anthracyclines like nogalamycin (B1679386) and aclacinomycin toward angucyclines was achieved by introducing an angucycline-specific cyclase, pgaF. nih.gov This cyclase forces the polyketide chain to fold into the characteristic angular ring system of angucyclines, resulting in the production of rabelomycin and UWM6. nih.gov This demonstrates that redirecting a related pathway to produce an aquayamycin-type aglycone is a feasible strategy for generating diversity.

Table 2: Strategies for Combinatorial Biosynthesis of Angucycline Analogues

Approach Genetic Modification Parent Pathway(s) Expected Novel Product Citation
Glycosylation Engineering Co-expression of heterologous glycosyltransferase genes. Aquayamycin + Oleandomycin Aquayamycin with novel sugar moieties (e.g., L-oleandrose). nih.gov
Aglycone Engineering Introduction of an angucycline-specific cyclase (pgaF) into an anthracycline pathway. Nogalamycin + Streptomyces sp. PGA64 Angucyclinones (Rabelomycin, UWM6) from an anthracycline precursor. nih.gov
Tailoring Enzyme Swapping Expression of tailoring enzymes (oxygenases, methyltransferases) from different pathways. Anthracyclinone + Kosinostatin/Rhodomycin Novel hydroxylated or methylated angucyclinone scaffolds. acs.org

Factors Influencing Aquayamycin Biosynthesis

The production of aquayamycin is not solely determined by genetics; it is also heavily influenced by a range of external factors, from the availability of nutrients to the population density of the producing organism.

Nutritional and Environmental Modulators

The composition of the growth medium is a critical factor controlling secondary metabolism in Streptomyces. The production of antibiotics is often sensitive to the sources and concentrations of carbon, nitrogen, and phosphate (B84403). nih.govacademicjournals.org For many Streptomyces species, specific carbon sources like glucose, fructose, or soluble starch support high titers of antibiotics. nih.gov Conversely, high concentrations of inorganic phosphate are frequently found to be inhibitory to the production of polyketide antibiotics like anthracyclines. nih.gov When phosphate is added to cultures that have already begun producing, a delay in further production is often observed until the excess phosphate is consumed. nih.gov

Environmental parameters such as pH and temperature also have profound effects. mdpi.com Most Streptomyces have an optimal pH and temperature range for growth and antibiotic production, which is often determined empirically for each strain. academicjournals.orgresearchgate.net For instance, a pH of 7.0 and a temperature of 30°C are commonly found to be optimal for many strains. academicjournals.org Furthermore, the availability of specific minerals can be a key modulator. In the production of saquayamycin, an aquayamycin-related angucycline, magnesium supplementation was found to alleviate the density-dependent repression of its biosynthesis. nih.govasm.org

Cell Density Dependent Production Phenomena

The production of many secondary metabolites in bacteria is regulated by a phenomenon known as quorum sensing (QS), where cells communicate and coordinate gene expression based on their population density. kegg.jpnih.gov This is typically mediated by small, diffusible signal molecules called autoinducers. kegg.jp In Streptomyces, QS systems are known to control antibiotic production, allowing the bacteria to launch a coordinated chemical defense when a sufficient population has been established. kegg.jpnih.gov

Intriguingly, the production of the aquayamycin-type antibiotic saquayamycin by Streptomyces isolate WAC07094 exhibits an unusual form of density-dependent control. Unlike most antibiotics, which are produced at high cell density, saquayamycin production is suppressed at high density and is greatest in low-density cultures. nih.govasm.org This unique regulation is controlled at the genetic level. The expression of the pathway-specific activator gene, sqnR, is repressed at high cell density, in part by the PhoRP two-component regulatory system. nih.govasm.org This suggests that for some angucyclines, production may be an early-stage or spatially restricted event within a microbial colony, rather than a late-stage, population-wide phenomenon. escholarship.org This discovery challenges the standard model of antibiotic production and suggests that low-density culturing might be a viable strategy for discovering or enhancing the production of certain natural products. asm.org

Shunt Products and Alternative Biosynthetic Routes

Biosynthetic pathways are not always perfectly linear. Sometimes, metabolic intermediates are diverted from the main pathway and processed into alternative structures known as shunt products. This can happen due to enzymatic inefficiency, substrate promiscuity, or when a subsequent enzyme in the pathway is non-functional, as seen in gene deletion mutants.

In the context of aquayamycin and related angucyclines, several shunt products have been identified. Rabelomycin is a well-known shunt product that frequently co-occurs with various angucyclines. nih.gov For example, Streptomyces sp. IB201691-2A, which produces baikalomycins, also accumulates large quantities of rabelomycin and 5-hydroxy-rabelomycin. nih.gov The deletion of the urdM gene in the urdamycin pathway leads to the accumulation of rabelomycin and another shunt product, urdamycin L, providing clear evidence of a metabolic branch point. nih.govnih.gov

Alternative biosynthetic routes can also arise from different folding patterns of the initial polyketide chain. Type II PKS enzymes generate a linear decaketide backbone, which must be folded and cyclized to form the characteristic benz[a]anthracene framework of angucyclines. nih.gov Studies have revealed at least two different cyclization routes for this backbone. While the most common route (Route I) leads to typical angucycline intermediates, a different folding pattern (Route II) can result in anthracyclinone-like intermediates. nih.gov Furthermore, some angucycline pathways, like that for balmoralmycin, produce a suite of structurally related compounds that provide insights into the biosynthetic mechanism, representing products from various stages or branches of the main pathway. nih.gov These shunt products and alternative metabolites are not merely by-products; they are invaluable tools for elucidating the complex enzymatic steps of biosynthesis. nih.gov

Synthetic Chemistry Approaches to Aquayamycin and Analogues

Total Synthesis Strategies for the Aquayamycin Core Structure

The total synthesis of aquayamycin, a highly oxidized angucycline antibiotic, presents significant challenges due to its complex and stereochemically rich tetracyclic ring system. nih.govresearchgate.net Researchers have devised innovative strategies to overcome these hurdles, leading to successful constructions of the natural product. rsc.org

The assembly of the distinctive benz[a]anthracene framework of aquayamycin has been the central focus of synthetic efforts. Multiple successful strategies have relied on a series of key chemical reactions to build the complex architecture efficiently and with high stereocontrol.

A notable and practical total synthesis of aquayamycin was achieved by the research group of Kazunobu Toshima in 2016. nih.govrsc.orgelsevierpure.com This approach successfully constructed the highly oxidized and stereochemically complex tetracyclic system through a sequence of three key reactions. nih.govresearchgate.netelsevierpure.com

A cornerstone of a recent successful total synthesis involves the highly diastereoselective 1,2-addition of a C-glycosyl naphthyllithium species to a cyclic ketone. nih.govresearchgate.net This reaction serves to couple the C-glycoside moiety, a characteristic feature of aquayamycin, with a precursor to the A-ring of the angucycline core. The high degree of diastereoselectivity achieved in this step is critical for establishing the correct stereochemistry early in the synthetic sequence. This strategy represents an effective method for creating the crucial C-C bond between the aromatic and glycosidic portions of the molecule. nih.gov

Following the initial coupling, an indium-mediated site-selective allylation-rearrangement sequence of a naphthoquinone intermediate is employed. nih.govresearchgate.net This step is instrumental in building the hydroaromatic B-ring of the tetracyclic system. The use of indium mediates a site-selective allylation, which is followed by a rearrangement to furnish a key intermediate, further elaborating the core structure. nih.gov

Prior to the aforementioned strategy, the first total synthesis of aquayamycin was reported by the Suzuki group. rsc.orgsemanticscholar.org A key feature of this pioneering route was the application of a Hauser annulation. rsc.org This reaction involved the annulation of a β-C-glycosylated 3-(benzenesulfonyl)phthalide with a complex cyclohexanone (B45756) derivative to construct a significant portion of the tetracyclic aglycone. This approach was also followed by an intramolecular pinacol (B44631) coupling to complete the core structure, demonstrating the utility of this cyclization reaction across different synthetic strategies. rsc.orgsemanticscholar.org

Table 1: Comparison of Key Synthetic Strategies for the Aquayamycin Core

FeatureToshima Synthesis (2016)Suzuki Synthesis (First Total Synthesis)
Initial C-C Bond Formation Diastereoselective 1,2-addition of a C-glycosyl naphthyllithium. nih.govresearchgate.netNot specified as the primary C-C bond forming event in the same manner.
Key Annulation Strategy Indium-mediated site-selective allylation-rearrangement of a naphthoquinone. nih.govHauser annulation of a β-C-glycosylated phthalide (B148349) and a cyclohexanone. rsc.org
Final Ring Cyclization Diastereoselective intramolecular pinacol coupling. nih.govresearchgate.netIntramolecular pinacol-type coupling. rsc.orgsemanticscholar.org
Overall Approach Convergent strategy focusing on three main key reactions to assemble the core. nih.govLinear sequence utilizing a key Hauser annulation step. rsc.org

Key Methodologies for Tetracyclic Ring System Construction

Chemical Derivatization and Analogue Synthesis

The synthesis of aquayamycin analogues and derivatives is a significant area of research, aimed at investigating structure-activity relationships and discovering compounds with improved or novel biological profiles. thieme-connect.com The glycosylation pattern, in particular, is known to have a strong impact on the biological activities of angucyclines. mdpi.com

Research efforts have led to the total syntheses of not only aquayamycin but also a number of analogues of the related angucycline, derhodinosylurdamycin A. rsc.org A convergent strategy has been employed to generate analogues bearing various 2-deoxy sugar subunits. rsc.org This modular approach allows for the systematic modification of the glycosidic portion of the molecule, which is crucial for its biological function. rsc.orgthieme-connect.com

Furthermore, specific structural modifications to the aglycone have been pursued. A convenient protocol for the synthesis of 5-aza analogues of aquayamycin has been developed. thieme-connect.com These analogues replace a carbon atom in the aromatic core with a nitrogen atom, a modification that can significantly alter the compound's electronic properties and biological interactions. Researchers found that these aza-angucyclinones represent potential candidates for further in vivo evaluation. thieme-connect.com

Biomimetic approaches have also contributed to the synthesis of aquayamycin-type structures. A synthesis of the racemic form of the angucyclinone core of aquayamycin and the related natural product WP 3688-2 was achieved using a samarium diiodide-mediated coupling and a biomimetic aldol (B89426) cyclization as key steps. nih.govresearchgate.net Such strategies, inspired by proposed biosynthetic pathways, offer alternative routes to these complex natural products and their analogues. nih.gov

Design and Preparation of Aquayamycin Derivatives

The design of aquayamycin derivatives is largely inspired by the structural diversity found in nature. A variety of naturally occurring aquayamycin-type angucyclines, such as the saquayamycins, vineomycins, grincamycins, and the more recently discovered baikalomycins, serve as blueprints for synthetic targets. mdpi.comnih.gov These natural analogues exhibit variations in their glycosylation patterns and aglycone structures, providing a rationale for designing new derivatives. For instance, baikalomycins, isolated from a Streptomyces strain found in Lake Baikal, are modified forms of aquayamycin that feature different sugar attachments and additional hydroxyl groups on the aglycone core. mdpi.com

The preparation of these derivatives hinges on the successful construction of the core tetracyclic structure. An efficient total synthesis of aquayamycin has been achieved, providing a foundational pathway for accessing its derivatives. nih.gov This synthesis established a practical route to the highly oxidized and stereochemically complex ring system. Key reactions in this synthetic approach are outlined below.

StepReaction TypeDescription
1 Diastereoselective 1,2-AdditionA C-glycosyl naphthyllithium species is added to a cyclic ketone with high diastereoselectivity to set a crucial stereocenter. nih.gov
2 Indium-Mediated AllylationA site-selective allylation of a naphthoquinone intermediate, mediated by indium, followed by a rearrangement sequence. nih.gov
3 Diastereoselective Pinacol CouplingAn intramolecular pinacol coupling reaction is used to form the final ring of the tetracyclic system with the correct stereochemistry. nih.gov

By mastering the synthesis of the core aquayamycin molecule, chemists can then introduce modifications at various stages of the synthesis to generate a library of derivatives for further study. nih.govcapes.gov.br

Modification of Glycosidic Moieties

A hallmark of aquayamycin-type angucyclines is the presence of one or more deoxy sugar chains, which are critical to their biological activity. mdpi.com The distinct feature of this class of compounds is the presence of oligosaccharide chains typically attached at the C-9 and C-3 positions of the aglycone. nih.gov The natural product family showcases significant diversity in this glycosylation. For example, while many feature a C-glycosidically linked D-olivose at C-9, the baikalomycins possess a β-D-amicetose at this position. mdpi.com Furthermore, baikalomycins B and C feature different second sugars, α-L-amicetose and α-L-aculose, respectively, highlighting the structural variety that can be achieved through glycosylation. mdpi.com

This natural diversity has spurred synthetic efforts to modify these glycosidic moieties. Key strategies include:

Varying Sugar Units: Replacing the natural sugars with other monosaccharides or oligosaccharides.

Altering Linkages: Changing the attachment points on the aglycone or the connections between sugars in an oligosaccharide chain.

The biosynthesis of these compounds provides significant inspiration for synthetic approaches. In the biosynthesis of saquayamycins, specific enzymes known as glycosyltransferases are responsible for attaching the sugar units to the aglycone. nih.gov This has led to the exploration of chemoenzymatic methods, where powerful chemical synthesis is combined with the high selectivity of enzymes to generate novel glycosylated derivatives that would be difficult to access through purely chemical means.

Natural AnalogueGlycosylation FeatureReference
Saquayamycins Typically have D-olivose at C-9 and L-rhodinose at C-3. mdpi.com
Baikalomycin A Features β-D-amicetose at C-9. mdpi.com
Baikalomycin B Has a second sugar, α-L-amicetose. mdpi.com
Baikalomycin C Has a second sugar, α-L-aculose. mdpi.com

Exploration of Aglycone Modifications

Beyond the sugar components, the aglycone itself is a key target for synthetic modification. Natural products again provide the initial design concepts. Baikalomycin A, for instance, possesses a modified aglycone with two additional hydroxyl groups at the unusual 6a and 12a positions. mdpi.com In contrast, other related natural products like moromycins A and B lack the angular hydroxyl groups at positions 4a and 12b, resulting in a fully aromatic B-ring. mdpi.com

Synthetic strategies for modifying the aglycone are often integrated into the total synthesis of the molecule. The construction of the tetracyclic benz[a]anthracene backbone from simpler starting materials allows for the introduction of different functional groups. rsc.org For example, the choice of dienophile and diene in a Diels-Alder reaction can embed desired substituents into the final ring system. An approach to the ABC ring system of aquayamycin has been described that incorporates a selectively protected cis-diol unit, showcasing how building blocks can be tailored for aglycone modification. capes.gov.br The enzymes involved in the biosynthesis of the aquayamycin aglycone, which perform specific oxygenation and deoxygenation steps, also suggest that chemoenzymatic approaches could be a powerful tool for late-stage functionalization of the core structure. rsc.org

Convergent Synthetic Strategies for Aquayamycin-Type Molecules

Building the dense, tetracyclic framework of aquayamycin efficiently is a significant chemical challenge. Convergent synthesis, where complex fragments of the molecule are prepared separately and then joined together, is often favored over linear approaches. Several powerful strategies have been employed to construct the angucycline skeleton. rsc.orgthieme-connect.com

One of the most prominent and effective methods is the Diels-Alder reaction . rsc.orgthieme-connect.com This cycloaddition reaction can rapidly generate the core polycyclic structure by combining a substituted diene with a suitable dienophile, such as a naphthoquinone derivative. thieme-connect.comnih.gov The power of this approach lies in its ability to form multiple carbon-carbon bonds and set several stereocenters in a single step. For the related angucycline lugdunomycin, a biomimetic intermolecular Diels-Alder reaction between two complex biosynthetic intermediates was identified as the key bond-forming event. acs.orgchemrxiv.org

Other key convergent strategies reported for the synthesis of the angucycline framework include:

Nucleophilic Additions: This involves the addition of a nucleophile, such as an organometallic reagent representing one part of the molecule, to an electrophilic fragment, like a ketone or quinone, representing another part. rsc.orgthieme-connect.com The total synthesis of aquayamycin utilized a highly diastereoselective 1,2-addition of a C-glycosyl naphthyllithium to a cyclic ketone as a crucial convergent step. nih.gov

Friedel-Crafts Reactions: This classic reaction can be used to form one of the rings by acylating or alkylating an aromatic ring with a fragment containing the rest of the carbon skeleton. thieme-connect.com

Intramolecular Cyclizations: In this approach, a linear precursor containing all the necessary atoms is synthesized and then induced to cyclize. An intramolecular addition of a protected cyanohydrin anion to a ketone was used as a key step in an approach to the ABC ring system of aquayamycin. capes.gov.br

Transition-Metal Mediated Cross-Couplings: Modern coupling reactions can be used to join major fragments of the molecule together. rsc.org

These varied strategies provide chemists with a versatile toolkit to assemble aquayamycin and its analogues, enabling continued exploration of this important class of natural products. rsc.orgthieme-connect.com

Molecular Mechanisms of Action of Aquayamycin

DNA Intercalation and Nucleic Acid Interaction Dynamics

Detailed molecular studies specifically elucidating the direct intercalation of Aquayamycin into DNA or its broader nucleic acid interaction dynamics are not extensively available in the current body of scientific literature. While related angucycline and anthracycline antibiotics are known to interact with DNA, the specific mechanisms for Aquayamycin remain to be fully characterized.

The specific mechanism by which Aquayamycin may inhibit the process of DNA replication has not been fully detailed in published research. While some antibiotics are known to halt replication by interfering with enzymes like DNA polymerase or by disrupting the DNA template, the direct action of Aquayamycin on the replication fork and its components has not been established. nih.govnih.gov

The precise impact of Aquayamycin on the mechanisms of transcription is not clearly defined in scientific literature. The inhibition of transcription often involves the binding of a molecule to RNA polymerase, which prevents the synthesis of RNA from a DNA template. nih.govnih.gov However, studies specifically demonstrating this interaction for Aquayamycin are not available.

Enzyme Inhibition by Aquayamycin

Aquayamycin has been identified as a potent inhibitor of several key enzymes, which constitutes its primary and most well-documented mechanism of action.

Aquayamycin is a known inhibitor of tyrosine hydroxylase, the enzyme that catalyzes the rate-limiting step in the biosynthesis of catecholamines such as dopamine. nih.gov Research indicates that Aquayamycin is a strong inhibitor, achieving 50% inhibition (IC₅₀) at a concentration of 0.37 µM. The mechanism of this inhibition is noncompetitive with respect to the substrate, tyrosine. Interestingly, the inhibitory effect of Aquayamycin on tyrosine hydroxylase can be reversed by the presence of Fe²⁺ ions.

Inhibition of Tyrosine Hydroxylase by Aquayamycin
ParameterValueMechanism Detail
IC₅₀0.37 µMConcentration for 50% inhibition
Inhibition TypeNoncompetitiveRelative to tyrosine substrate
ReversibilityReversed by Fe²⁺Indicates interaction with the iron cofactor

Aquayamycin has been shown to inhibit the enzyme Tryptophan 2,3-Dioxygenase (TDO). nih.gov This enzyme is a key regulator of tryptophan metabolism through the kynurenine (B1673888) pathway. wikipedia.org By inhibiting TDO, Aquayamycin can modulate the levels of tryptophan and its metabolites, which has significant physiological implications. nih.govwikipedia.org The specific kinetic details of this inhibition by Aquayamycin have been the subject of dedicated study. nih.gov

The specific interaction between Aquayamycin and topoisomerase enzymes has not been described in the available scientific literature. While many antitumor antibiotics, including some structurally related compounds, function by inhibiting topoisomerase I or II, there is no direct evidence to confirm a similar mechanism of action for Aquayamycin. nih.govnih.gov

Cellular Target Interaction Profiling

The precise molecular targets of Aquayamycin within the cell, and the direct interactions that lead to its biological effects, have not been extensively detailed in publicly available research. However, based on its classification as an angucycline antibiotic and the known mechanisms of similar compounds, a general profile of its likely cellular interactions can be inferred. Angucyclines are known to exert their effects through various mechanisms, often involving interactions with fundamental cellular components. The aglycone of Urdamycin A, for instance, is identical to Aquayamycin, suggesting that they may share similar biological activities and cellular targets. nih.gov Urdamycins are known to be active against Gram-positive bacteria. nih.gov

Influence on Cellular Proteins

Many antibiotics function by inhibiting crucial cellular proteins. For example, some antibiotics interfere with protein synthesis by targeting ribosomal proteins, while others inhibit enzymes essential for metabolic pathways or DNA replication. nih.gov Given that some angucyclines exhibit broad biological activities, it is plausible that Aquayamycin could influence a range of cellular proteins.

Future research employing techniques such as affinity chromatography with Aquayamycin as a bait molecule, followed by mass spectrometry-based proteomic analysis, would be invaluable for identifying its direct protein binding partners. nih.gov Such studies would provide a detailed understanding of its mechanism of action and could reveal novel therapeutic targets.

Interactive Data Table: Hypothetical Protein Targets of Aquayamycin

The following table is a hypothetical representation of potential protein targets based on the known mechanisms of other antibiotics and is for illustrative purposes only. Specific data for Aquayamycin is not available.

Potential Protein Target Class Hypothesized Effect of Aquayamycin Interaction Potential Consequence for the Cell
Ribosomal ProteinsInhibition of protein synthesisCessation of cell growth and proliferation
DNA Gyrase/TopoisomeraseInterference with DNA replication and repairInduction of DNA damage and cell death
Enzymes in Key Metabolic PathwaysDisruption of essential metabolic processesCellular starvation and metabolic collapse

Impact on Cellular Envelope Integrity

The bacterial cell envelope, a complex structure that includes the cell wall and cell membrane, is a common target for antibiotics. nih.gov While direct studies on the impact of Aquayamycin on the cellular envelope are lacking, the effects of other antibiotics provide a framework for potential mechanisms.

Antibiotics that target the cell wall, such as beta-lactams and glycopeptides, inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov This leads to a weakened cell wall that can no longer withstand the internal turgor pressure, resulting in cell lysis and death. It is possible that Aquayamycin could interfere with one of the enzymatic steps in the peptidoglycan synthesis pathway.

Alternatively, some antimicrobial compounds disrupt the integrity of the cell membrane. They can form pores in the membrane or interfere with its electrochemical potential, leading to the leakage of essential cellular contents and ultimately, cell death. Aminoglycoside antibiotics, for instance, can bind to the bacterial membrane and disrupt its structure. nih.gov Given the amphipathic nature of many complex natural products, an interaction with the lipid bilayer of the bacterial cell envelope is a plausible mechanism for Aquayamycin.

Observational studies using techniques like scanning electron microscopy on bacteria treated with Aquayamycin could provide visual evidence of any morphological changes to the cell envelope, such as cell wall degradation or membrane blebbing.

Interactive Data Table: Potential Impacts of Aquayamycin on Cellular Envelope

This table outlines potential effects on the cellular envelope based on the actions of other antibiotics, as specific data for Aquayamycin is not available.

Component of Cellular Envelope Hypothesized Impact of Aquayamycin Potential Observable Effect
Peptidoglycan Synthesis EnzymesInhibition of enzymatic activityWeakening of the cell wall, leading to cell lysis
Cell MembraneDisruption of membrane integrity, pore formationLeakage of intracellular components, loss of membrane potential
Outer Membrane (in Gram-negative bacteria)Increased permeabilityEnhanced uptake of Aquayamycin and other molecules

Preclinical Efficacy and Pharmacological Activity Spectrum of Aquayamycin

In Vitro Antimicrobial Activity Studies

The antimicrobial properties of aquayamycin and its related compounds have been evaluated against a range of microorganisms. These studies are crucial in defining the compound's spectrum of activity.

Investigations into aquayamycin-type angucyclines have revealed activity against Gram-positive bacteria. Studies on baikalomycins, which are structurally related to aquayamycin, showed moderate to weak activity against Staphylococcus carnosus and Mycobacterium smegmatis. nih.gov Specifically, baikalomycin A, baikalomycin B, and the related compound rabelomycin (B1204765) were tested to determine their minimum inhibitory concentrations (MIC). nih.gov

Table 1: In Vitro Activity of Aquayamycin-Type Compounds Against Gram-Positive Bacteria

Compound Staphylococcus carnosus DSMZ 20501 (MIC, µg/mL) Mycobacterium smegmatis DSMZ 43286 (MIC, µg/mL)
Baikalomycin A 25 50
Baikalomycin B 50 100
Rabelomycin 12.5 25

Data sourced from scientific studies on aquayamycin-type angucyclines. nih.gov

To understand the full scope of their antimicrobial potential, aquayamycin-related compounds have been tested against Gram-negative bacteria and yeasts. In a study involving baikalomycins, compounds were tested against the Gram-negative bacteria Erwinia persicina and Pseudomonas putida, as well as the yeast Candida glabrata. nih.govmdpi.com The results indicated that baikalomycins A and B, along with rabelomycin, were moderately active against Erwinia persicina. nih.gov

Preclinical Antineoplastic Activity Evaluations (In Vitro and In Vivo Non-Human Models)

The potential of aquayamycin and its analogs as anticancer agents has been a significant area of research, with numerous evaluations of their effects on cancer cell lines and tumor models.

The cytotoxic effects of aquayamycin have been assessed against various human cancer cell lines. As part of the National Cancer Institute's Developmental Therapeutics Program, aquayamycin was evaluated against the NCI-60 panel of human tumor cell lines, which includes lung cancer (A549) and colon cancer (HT-29) cell lines. rsc.org The screening results indicated that aquayamycin did not exhibit significant antiproliferative activity against these cancer cell lines. rsc.orgrsc.org

Table 2: Summary of Aquayamycin Cytotoxicity in NCI-60 Screening

Compound Cell Line Panel Outcome
Aquayamycin NCI-60 Human Tumor Cell Lines No significant antiproliferative activity observed

Finding from submission to the Development Therapeutics Program of the National Cancer Institute. rsc.orgrsc.org

While aquayamycin itself showed limited antiproliferative effects in the NCI-60 screen, related natural products have demonstrated more promising activity. rsc.orgrsc.org Naturally occurring aquayamycin-type angucyclines, such as the baikalomycins, have shown varying degrees of anticancer activity. nih.govdoaj.org Furthermore, known shunt products in angucycline biosynthesis, rabelomycin and 5-hydroxy-rabelomycin, have also been noted for their antiproliferative activities. nih.govdoaj.org This suggests that while the parent aquayamycin structure may have low potency, the broader family of aquayamycin-type compounds holds potential for antiproliferative effects.

Research into synthetic and naturally occurring analogs of aquayamycin has yielded significant findings. Baikalomycin A, for instance, is a naturally produced derivative described as a modified aquayamycin. nih.govdoaj.org Its structure features a β-d-amicetose sugar and additional hydroxyl groups at unusual positions on the aglycone backbone. doaj.orgresearchgate.net Baikalomycins B and C are also derivatives with different sugar moieties attached. doaj.orgresearchgate.net These natural derivatives have demonstrated varied levels of anticancer activity. nih.gov

In synthetic chemistry studies, a series of aquayamycin analogs were created to explore structure-activity relationships. rsc.orgrsc.org A key finding from this research was that an analog lacking any sugar subunit demonstrated good potential for growth inhibition and cytotoxic activity against a variety of human cancer cell lines. rsc.orgrsc.org This was in stark contrast to aquayamycin itself and other synthesized analogs that retained sugar subunits, which did not show significant activity. rsc.orgrsc.org This highlights the crucial role that glycosylation patterns and the presence or absence of sugar moieties play in the antineoplastic activity of the aquayamycin scaffold.

Enzyme Inhibitory Activities Beyond Primary Targets

While aquayamycin and its analogs are known for their potent antibacterial and anticancer properties, research has revealed their inhibitory effects on other crucial enzymes. Notably, synthetic derivatives of aquayamycin have been identified as highly potent inhibitors of xanthine (B1682287) oxidase. nih.gov Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.

In a study focused on creating novel aquayamycin-derived angucycline antibiotics, two new compounds, designated 13a and 13b, were synthesized. These compounds were found to be among the most potent xanthine oxidase inhibitors discovered. nih.gov Beyond their effect on this enzyme, these derivatives also demonstrated significant cytotoxic activity against cultured tumor cells. nih.gov

Table 1: Cytotoxic Activity of Synthetic Aquayamycin Derivatives

Compound Cell Line(s) ED₅₀ (μM) Reference
Derivative 13a Cultured Tumor Cells 2.9 - 12.6 nih.gov

| Derivative 13b | Cultured Tumor Cells | 2.9 - 12.6 | nih.gov |

Structure-Activity Relationships in Biological Efficacy

The biological activity of aquayamycin-type angucyclines is intrinsically linked to their chemical structure. Modifications to both the sugar moieties (glycosylation pattern) and the core benz[a]anthracene framework (aglycone) can lead to significant changes in their pharmacological profile, including antibacterial, anticancer, and enzyme-inhibiting effects. mdpi.comnih.gov

Role of Glycosylation Pattern on Bioactivity

Glycosylation is a critical determinant of the biological activity for many angucycline antibiotics. nih.govnih.gov The number, type, and attachment position of the sugar units on the aquayamycin aglycone can profoundly influence the compound's efficacy. mdpi.comnih.gov

The saquayamycins, a large group of angucyclines derived from the aquayamycin aglycone, are a prime example of this principle. This family of compounds primarily differs in its glycosylation pattern, with some members, like saquayamycin (B1681451) Z, possessing up to nine sugar residues. mdpi.com These variations in the oligosaccharide chains are directly correlated with their biological activities. mdpi.comnih.gov

Further evidence comes from the study of baikalomycins, a newer class of aquayamycin-type compounds. Baikalomycin B and Baikalomycin C share the same aglycone and first sugar but differ in the second sugar of the disaccharide chain attached at C-9. This single sugar substitution (α-L-amicetose in Baikalomycin B vs. α-L-aculose in Baikalomycin C) results in varied anticancer and antibacterial activities. mdpi.com Synthetic efforts have also underscored the importance of glycosylation; the attachment of silyl-protected D-olivals to the C-glycoside domain of aquayamycin was a key step in producing novel derivatives with potent xanthine oxidase inhibitory and cytotoxic activities. nih.gov

Impact of Aglycone Modifications on Efficacy

Modifications to the aglycone, the non-sugar core of aquayamycin, also play a crucial role in determining the molecule's biological efficacy. Even subtle changes to the benz[a]anthracene skeleton can alter the pharmacological profile.

The recently discovered baikalomycins feature an aquayamycin aglycone that is modified by the addition of two hydroxyl groups at unusual positions (6a and 12a), contributing to their unique activity profile. mdpi.com In contrast, other related natural products exhibit modifications that lead to a fully aromatic B-ring, such as in moromycins A and B, which lack the angular hydroxyl groups at positions 4a and 12b. nih.gov Another compound series, N05WA963 A–C, possesses this aromatic B-ring and an additional methoxy (B1213986) group at C-5. nih.gov

Synthetic manipulation of the aquayamycin aglycone has also been explored. Attempts to chemically modify the sugar portions can sometimes lead to unintended but informative rearrangements or further aromatization of the aglycone, highlighting the delicate interplay between the different structural domains of the molecule. nih.gov One successful modification involved the conversion of aquayamycin into urdamycinone B, demonstrating the feasibility of altering the core structure to generate different bioactive compounds. nih.gov

Table 2: Examples of Aglycone Modifications in Aquayamycin-Type Compounds

Compound Family Key Aglycone Modification(s) Impact on Bioactivity Reference(s)
Baikalomycins Addition of hydroxyl groups at C-6a and C-12a Moderate anticancer and antibacterial activities mdpi.com
Moromycins A & B Lack of hydroxyl groups at C-4a and C-12b (aromatic B-ring) Altered biological profile nih.gov
N05WA963 A-C Aromatic B-ring and an additional methoxy group at C-5 Altered biological profile nih.gov

| Urdamycinone B | Synthetically derived from aquayamycin aglycone | Represents a different class of bioactive angucyclinone | nih.gov |

Advanced Research Avenues for Aquayamycin

Chemoenzymatic and Synthetic Biology Approaches for Novel Aquayamycin Architectures

The generation of novel aquayamycin analogues is increasingly moving beyond traditional chemical synthesis towards more sophisticated and efficient methodologies. Chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of chemical methods, offers a powerful route to modify the aquayamycin core. researchgate.net This approach can be used for late-stage functionalization, where enzymes are used to introduce specific modifications, such as hydroxylations or glycosylations, onto a synthetically prepared aglycone scaffold. researchgate.net The total synthesis of aquayamycin itself has been accomplished, providing a foundational platform for these chemoenzymatic strategies. nih.gov

Synthetic biology provides a complementary and highly promising avenue for creating new aquayamycin architectures. nih.gov This field leverages the engineering of biological systems to produce desired molecules. mdpi.com For aquayamycin, this involves manipulating its biosynthetic gene cluster (BGC) in the native or a heterologous host. frontiersin.org Researchers have successfully identified the BGCs responsible for producing aquayamycin-type compounds, such as the baikalomycins, in Streptomyces species. nih.govresearchgate.net These clusters contain the full set of genes for assembling the angucycline core, synthesizing the necessary deoxy sugars, and attaching them via glycosyltransferases. nih.gov

By employing techniques like gene deletion and heterologous expression, scientists can elucidate and then alter the function of specific enzymes, particularly the glycosyltransferases that decorate the aglycone. nih.govnih.gov This "pathway refactoring" allows for the targeted modification of glycosylation patterns, which is known to have a profound impact on the biological activity of angucyclines. frontiersin.orgmdpi.com Such genetic manipulation can lead to the production of entirely new derivatives that would be difficult to access through chemical synthesis alone. nih.gov

High-Throughput Screening for Undiscovered Aquayamycin Bioactivities

High-throughput screening (HTS) is a critical tool for rapidly assessing the biological activities of large libraries of compounds. nih.gov In the context of aquayamycin, HTS platforms can be employed to test both the natural compound and its synthetically or biosynthetically derived analogues against a wide array of biological targets. nih.govnih.gov These methods allow for the screening of thousands of interactions on a single platform, using minimal amounts of each compound. nih.gov

The discovery of new aquayamycin-type angucyclines, such as the baikalomycins, was facilitated by activity-guided screening, which highlights the power of systematic testing. nih.gov HTS can be used to explore previously unknown therapeutic applications. For example, libraries of aquayamycin derivatives can be screened for various activities, including:

Anticancer Activity: Testing against diverse cancer cell lines, including those resistant to existing drugs. mdpi.comnih.gov

Antibacterial Activity: Screening against panels of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. nih.govresearchgate.net

Enzyme Inhibition: Assessing inhibitory activity against specific enzymes relevant to disease, building on its known inhibition of tyrosine hydroxylase. wikipedia.org

HTS assays can be configured to measure various cellular responses, such as cell viability, apoptosis, or the inhibition of specific signaling pathways, providing rich data sets for identifying promising new bioactivities. nih.gov

Systems Biology and Omics Integration for Comprehensive Understanding

To fully harness the potential of aquayamycin, a holistic understanding of its production and mechanism of action is required. Systems biology, which integrates multiple layers of biological data ("omics"), provides a framework for achieving this comprehensive view. rsc.org The integration of genomics, transcriptomics, proteomics, and metabolomics can create a detailed map of the biological processes related to aquayamycin. nih.govnih.gov

Genomics: The sequencing of Streptomyces genomes allows for the identification of aquayamycin's biosynthetic gene cluster (BGC) through genome mining. nih.govresearchgate.net Comparing BGCs from different strains can reveal genetic variations that lead to the production of diverse analogues. nih.gov

Metabolomics: This approach is used to identify and quantify the small-molecule metabolites produced by an organism, including aquayamycin and its precursors or derivatives. mdpi.com LC-MS analysis of culture extracts is a key tool for discovering novel compounds like the baikalomycins. nih.gov

Integration: By combining genomic data (the blueprint) with metabolomic data (the products), researchers can directly link genes to molecules. mdpi.com For instance, the identification of a putative kanamycin (B1662678) BGC in a Streptomyces strain was supported by the detection of kanamycin in its metabolite profile. mdpi.com This integrated approach can elucidate the complete biosynthetic pathway, identify regulatory networks, and uncover how environmental conditions affect production. rsc.org

This multi-omics strategy moves beyond studying single genes or proteins to understanding the entire system, which is crucial for rationally engineering strains for the overproduction of aquayamycin or the targeted synthesis of novel derivatives. rsc.orgnih.gov

Development of Aquayamycin-Derived Leads for Specific Therapeutic Applications

The ultimate goal of aquayamycin research is the development of clinically useful drugs. The natural aquayamycin structure serves as a starting point, or "lead," for optimization. Research has shown that modifications to the aquayamycin scaffold, particularly to the attached sugar chains, can significantly alter its biological profile. mdpi.com

The discovery of natural derivatives provides crucial insights for drug development. For example, saquayamycins, which are glycosides of aquayamycin, show potent activity against both adriamycin-sensitive and adriamycin-resistant P388 leukemia cells, indicating potential for overcoming drug resistance. nih.gov Similarly, the recently discovered baikalomycins, which differ from aquayamycin in their hydroxylation and glycosylation patterns, exhibit notable anticancer and antibacterial activities. nih.govnih.gov

The development process involves creating a library of derivatives through the chemoenzymatic and synthetic biology methods described earlier. These derivatives are then put through HTS to identify compounds with improved potency, selectivity, or novel mechanisms of action. This iterative cycle of design, synthesis, and testing is fundamental to transforming a natural product into a viable therapeutic lead.

Table 1: Selected Aquayamycin-Type Angucyclines and Their Reported Bioactivities

Compound Name Producing Organism Key Structural Features Reported Bioactivities Citations
Aquayamycin Streptomyces sp. Angucycline aglycone with a C-linked D-olivose. Antibacterial, Antitumor, Tyrosine hydroxylase inhibitor. nih.gov, wikipedia.org
Saquayamycin (B1681451) A-D Streptomyces nodosus Glycosides of aquayamycin. Antibacterial (Gram-positive), Antitumor (P388 leukemia). nih.gov
Baikalomycin A Streptomyces sp. IB201691-2A Modified aquayamycin with β-D-amicetose and extra hydroxyl groups. Anticancer, Antibacterial. nih.gov, nih.gov
Baikalomycin B Streptomyces sp. IB201691-2A Differs from Baikalomycin A in the second sugar (α-L-amicetose). Anticancer, Antibacterial. nih.gov
Baikalomycin C Streptomyces sp. IB201691-2A Differs from Baikalomycin A in the second sugar (α-L-aculose). Anticancer, Antibacterial. nih.gov

Q & A

Basic Research Questions

Q. What established methodologies are recommended for isolating and characterizing Aquayamycin from microbial sources?

  • Answer: Isolation typically involves fermentation of Streptomyces cultures followed by solvent extraction (e.g., ethyl acetate). Characterization employs HPLC for purity assessment, coupled with mass spectrometry (LC-MS) for molecular weight confirmation and NMR (¹H, ¹³C, 2D-COSY) for structural elucidation . Researchers should include controls such as reference standards and replicate runs to validate reproducibility .

Q. How is the minimum inhibitory concentration (MIC) of Aquayamycin determined against bacterial pathogens?

  • Answer: Use broth microdilution assays in 96-well plates with standardized inoculum (e.g., 1–5 × 10⁵ CFU/mL). Include positive (e.g., vancomycin) and negative (solvent) controls. MIC is defined as the lowest concentration inhibiting visible growth after 18–24 hours. Data should be analyzed using non-linear regression models to calculate IC₅₀ values .

Advanced Research Questions

Q. What strategies resolve contradictory data on Aquayamycin’s cytotoxic mechanisms in cancer models?

  • Answer: Conflicting results (e.g., apoptosis vs. autophagy induction) require orthogonal validation:

  • Replication: Repeat experiments across independent labs to rule out batch variability.
  • Multi-omics integration: Combine transcriptomics (RNA-seq) with proteomics to identify downstream targets.
  • Pathway inhibition: Use siRNA knockdown or pharmacological inhibitors (e.g., caspase inhibitors) to isolate mechanisms.
  • Statistical rigor: Apply ANOVA with post-hoc tests to assess significance of observed differences .

Q. How can metabolic engineering enhance Aquayamycin biosynthesis in heterologous hosts?

  • Answer:

  • Gene cluster identification: Use genome mining tools (e.g., antiSMASH) to locate biosynthetic gene clusters.
  • CRISPR-Cas9 editing: Knock out regulatory genes (e.g., aveR) to derepress production.
  • Fermentation optimization: Adjust pH, temperature, and carbon/nitrogen ratios in bioreactors.
  • Yield quantification: Compare titers using LC-MS and normalize to cell dry weight .

Data Contradiction Analysis Framework

Table 1: Common discrepancies in Aquayamycin studies and resolution strategies

Discrepancy Type Example Resolution Methodology References
Mechanistic inconsistencyApoptosis vs. necrosis in cell linesOrthogonal assays (flow cytometry, TUNEL)
Variable bioactivityMIC differences across bacterial strainsStandardize inoculum size and growth media
Biosynthetic yield variabilityTiters in Streptomyces vs. E. coliOptimize promoter strength and codon usage

Methodological Best Practices

  • Experimental Design: Use factorial designs to test multiple variables (e.g., pH, temperature) in biosynthesis studies .
  • Data Management: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw spectra (NMR, MS) in repositories like Zenodo with DOI assignment .
  • Ethical Compliance: For in vivo studies, follow ARRIVE guidelines for reporting animal experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.